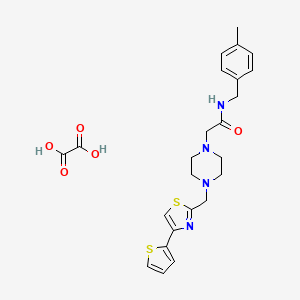
N-(4-methylbenzyl)-2-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to a class of molecules characterized by their intricate arrangement of benzyl, thiophene, thiazol, piperazin, and acetamide groups, combined in a specific oxalate salt form. Such structures are often synthesized for their potential biological activities, which can range from anticancer to anti-inflammatory effects, depending on the exact arrangement and substitution of their molecular components.
Synthesis Analysis
The synthesis of compounds closely related to the specified molecule often involves multi-step reactions, starting from basic heterocyclic units followed by various functionalization steps. For example, Sunder and Maleraju (2013) discuss the synthesis of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide derivatives through reactions involving substitutions at specific positions on the phenyl and benzofuran units (Sunder & Maleraju, 2013).
Molecular Structure Analysis
The structural analysis of similar compounds is typically performed using techniques like NMR, IR, and Mass spectrometry. These techniques help confirm the chemical structure of synthesized compounds, elucidating the position of each atom and the nature of chemical bonds within the molecule. Shibuya et al. (2018) provide an example where molecular design significantly enhanced the solubility and oral absorption of a complex molecule, indicating the critical role of structure in the compound's biological function (Shibuya et al., 2018).
Chemical Reactions and Properties
Compounds with the specified structural features often engage in a variety of chemical reactions, including but not limited to substitution reactions, ring closures, and the formation of salt forms with oxalates. These reactions are crucial for modifying the molecule to enhance its biological activity or solubility.
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline form are vital for understanding the compound's behavior in biological systems. For instance, compounds designed for improved aqueous solubility can significantly enhance oral bioavailability, a critical factor in drug development.
Chemical Properties Analysis
The chemical properties, including reactivity with biological targets, stability under physiological conditions, and the ability to cross biological membranes, are determined by the functional groups present in the molecule. Studies like those conducted by Xia et al. (2015) on thiadiazole amide compounds containing piperazine highlight the importance of specific substitutions for biological activity, indicating that similar strategies might be applied to the synthesis and optimization of the compound (Xia, 2015).
Applications De Recherche Scientifique
DNA Minor Groove Binders
DNA minor groove binders, such as Hoechst 33258 and its analogues, bind strongly to the minor groove of double-stranded B-DNA, showing specificity for AT-rich sequences. These compounds have applications in fluorescent DNA staining, chromosome analysis, and as radioprotectors and topoisomerase inhibitors, providing a starting point for rational drug design (Issar & Kakkar, 2013).
Advanced Oxidation Processes for Drug Degradation
Advanced Oxidation Processes (AOPs) are used to treat pharmaceutical compounds in water, demonstrating different kinetics, mechanisms, and by-products. This research highlights the importance of understanding the degradation pathways, by-products, and their biotoxicity for environmental protection and treatment efficiency (Qutob et al., 2022).
Thiophene Analogues and Carcinogenicity
The study on thiophene analogues of carcinogens explores the synthesis and evaluation of compounds for potential carcinogenicity, providing insights into the structural and chemical properties that may influence biological activity and toxicity (Ashby et al., 1978).
Drug Design and Pharmacological Studies
Research on piperazine derivatives and their therapeutic uses underscores the significance of structural modifications on medicinal potential, highlighting the role of piperazine as a key pharmacophore in drug discovery for various therapeutic applications (Rathi et al., 2016).
Cytochrome P450 Inhibitors
The evaluation of chemical inhibitors for Cytochrome P450 isoforms in human liver microsomes is critical for understanding drug metabolism and predicting drug-drug interactions, emphasizing the need for selective inhibitors to decipher the involvement of specific CYP isoforms (Khojasteh et al., 2011).
Propriétés
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-[4-[(4-thiophen-2-yl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]acetamide;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4OS2.C2H2O4/c1-17-4-6-18(7-5-17)13-23-21(27)14-25-8-10-26(11-9-25)15-22-24-19(16-29-22)20-3-2-12-28-20;3-1(4)2(5)6/h2-7,12,16H,8-11,13-15H2,1H3,(H,23,27);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEDBYTXFSOSAJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2CCN(CC2)CC3=NC(=CS3)C4=CC=CS4.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylbenzyl)-2-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-(1-(4-chlorophenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol](/img/structure/B2496738.png)

![N-(5-chloro-2-methoxyphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2496740.png)
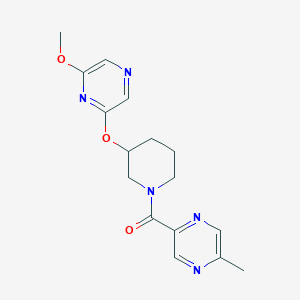
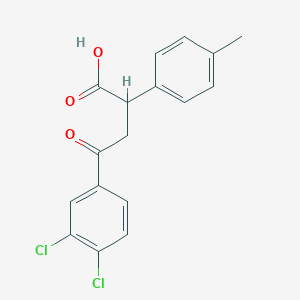
![5-ethyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2496744.png)
![2-[(2-Methoxybenzyl)amino]-5-nitrobenzonitrile](/img/structure/B2496747.png)
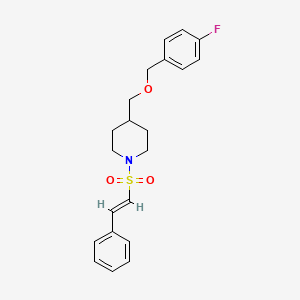
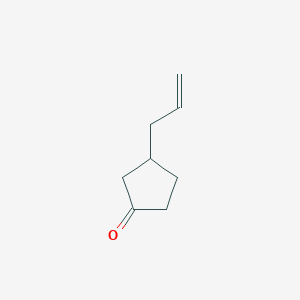
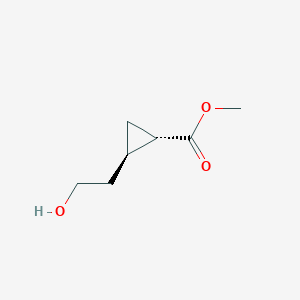
![3-(1-(Benzo[b]thiophene-2-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione](/img/structure/B2496755.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2496757.png)
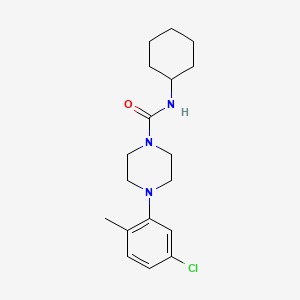
![(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(3,4-difluorophenyl)methanone](/img/structure/B2496760.png)